molecular formula C14H17NO4 B14768072 Benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate

Benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate

Cat. No.: B14768072
M. Wt: 263.29 g/mol
InChI Key: KLUHEADKGFBOFH-UHFFFAOYSA-N
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Description

Benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate typically involves the reaction of benzyl alcohol with 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylic acid under acidic conditions. The reaction proceeds through esterification, where the hydroxyl group of the carboxylic acid reacts with the hydroxyl group of benzyl alcohol to form the ester bond .

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site of the enzyme. This interaction involves key amino acid residues such as tryptophan and phenylalanine .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(hydroxymethyl)-4-hydroxypiperidine-1-carboxylate
  • Benzyl 2-(carboxymethyl)-4-oxopiperidine-1-carboxylate
  • 2-Phenyl substituted Benzimidazole derivatives
  • Indole derivatives

Uniqueness

Benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both a benzyl group and a hydroxymethyl group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C14H17NO4/c16-9-12-8-13(17)6-7-15(12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2

InChI Key

KLUHEADKGFBOFH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CC1=O)CO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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